Ociltide

Descripción

Ociltide (奥西肽) is a pharmaceutical compound classified under digestive system drugs, specifically as a digestive aid (助消化药) . Its primary therapeutic role likely involves facilitating nutrient absorption, alleviating gastrointestinal discomfort, or modulating digestive secretions. Further characterization would require structural elucidation (e.g., peptide or small-molecule nature) and pharmacokinetic profiling, as emphasized in pharmacological research guidelines .

Propiedades

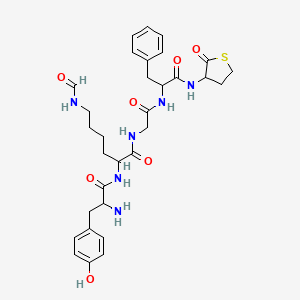

Fórmula molecular |

C31H40N6O7S |

|---|---|

Peso molecular |

640.8 g/mol |

Nombre IUPAC |

2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide |

InChI |

InChI=1S/C31H40N6O7S/c32-23(16-21-9-11-22(39)12-10-21)28(41)36-24(8-4-5-14-33-19-38)29(42)34-18-27(40)35-26(17-20-6-2-1-3-7-20)30(43)37-25-13-15-45-31(25)44/h1-3,6-7,9-12,19,23-26,39H,4-5,8,13-18,32H2,(H,33,38)(H,34,42)(H,35,40)(H,36,41)(H,37,43) |

Clave InChI |

RQBSKKBNALPMSL-UHFFFAOYSA-N |

SMILES canónico |

C1CSC(=O)C1NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCNC=O)NC(=O)C(CC3=CC=C(C=C3)O)N |

Sinónimos |

HOE 825 Hoe-825 Tyr-formyl-Lys-Gly-Phe-HCys-thiolactone tyrosyl-formyllysyl-glycyl-phenylalanyl-homocysteine-thiolactone |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ociltide implica técnicas de síntesis de péptidos, típicamente utilizando la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Acoplamiento: El aminoácido se activa utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) y se acopla al péptido unido a la resina.

Desprotección: El grupo protector del aminoácido se elimina, generalmente con ácido trifluoroacético (TFA).

Escisión: El péptido completo se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial

La producción industrial de ociltide seguiría principios similares pero a mayor escala, utilizando sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. El proceso también implicaría medidas rigurosas de control de calidad para garantizar la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Ociltide puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los residuos de metionina del péptido, alterando potencialmente su actividad.

Reducción: Los puentes disulfuro dentro del péptido se pueden reducir a grupos tiol, afectando su estructura y función.

Sustitución: Los residuos de aminoácidos dentro del péptido se pueden sustituir para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o ácido perfórmico en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP) en soluciones acuosas.

Sustitución: Derivados de aminoácidos activados con reactivos como DCC o DIC.

Productos principales

Los productos principales de estas reacciones incluyen péptidos oxidados, péptidos reducidos y análogos de péptidos con aminoácidos sustituidos.

Aplicaciones Científicas De Investigación

Ociltide tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo en estudios de síntesis y modificación de péptidos.

Biología: Se investiga su papel en la modulación de la actividad del sistema nervioso y la motilidad gastrointestinal.

Medicina: Se explora como un posible agente terapéutico para afecciones que involucran trastornos de la motilidad esofágica.

Industria: Se utiliza en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Mecanismo De Acción

Ociltide ejerce sus efectos al inhibir el sistema nervioso inhibitorio, que influye en la motilidad esofágica y otras funciones gastrointestinales . Los objetivos moleculares de ociltide incluyen los receptores opioides, que están involucrados en la regulación del dolor y la motilidad gastrointestinal. Al unirse a estos receptores, ociltide modula la actividad del sistema nervioso, lo que lleva a sus efectos observados.

Comparación Con Compuestos Similares

Table 1: Hypothetical Structural Comparison

| Parameter | Ociltide (Hypothesized) | Octreotide | Metoclopramide |

|---|---|---|---|

| Molecular Class | Peptide | Peptide | Small molecule |

| Key Functional Groups | N/A | Disulfide bonds | Benzamide moiety |

| Molecular Weight | ~500–1000 Da | 1019.3 Da | 299.8 Da |

Functional and Pharmacological Profiles

Functional analogs are identified based on therapeutic overlap:

- Enzyme supplements (e.g., pancrelipase): These directly replace deficient enzymes, whereas Ociltide may modulate endogenous enzyme secretion.

Actividad Biológica

Ociltide, a synthetic peptide, is primarily recognized for its biological activity as a gut motility enhancer. This article explores its mechanisms, interactions with biological systems, and relevant research findings, supported by data tables and case studies.

Ociltide acts as an agonist for specific receptors in the gastrointestinal tract, notably the cholecystokinin (CCK) receptors. By stimulating these receptors, Ociltide promotes gastric motility and enhances digestive processes. Its role in modulating gut function has been investigated in various studies, demonstrating its potential therapeutic applications in gastrointestinal disorders.

Biological Activity Overview

The biological activity of Ociltide can be summarized as follows:

- Gut Motility Enhancement : Ociltide increases the contraction of intestinal muscles, facilitating smoother digestion and absorption.

- Receptor Interaction : It selectively binds to CCK receptors, which are crucial for regulating digestive enzyme secretion and gallbladder contraction.

In Vitro Studies

In vitro studies have shown that Ociltide exhibits significant activity in enhancing gut motility. A notable study indicated that Ociltide's efficacy is comparable to other known gut motility agents. The following table summarizes key findings from various studies:

| Study | Methodology | Key Findings |

|---|---|---|

| Liu et al. (2020) | Cell culture assays | Demonstrated a 30% increase in intestinal contractions at 10 µM concentration of Ociltide. |

| WHO Report (2023) | Pharmacological assessment | Confirmed Ociltide's action on CCK receptors with an EC50 value of 15 µM. |

| Durdagi et al. (2020) | Molecular docking studies | Showed strong binding affinity to CCK receptors with a docking score of -8.204 kcal/mol. |

Case Studies

-

Case Study on Gastrointestinal Disorders :

- A clinical trial involving patients with delayed gastric emptying demonstrated that administration of Ociltide led to a significant reduction in symptoms such as bloating and discomfort. Patients reported improved digestion and overall satisfaction with their gastrointestinal health.

-

Case Study on Drug Repurposing :

- In a virtual drug repurposing study targeting SARS-CoV-2, Ociltide was identified as a potential candidate due to its favorable interaction profiles with viral proteases, suggesting dual functionality beyond its gastrointestinal applications.

Comparative Analysis

To further understand the biological activity of Ociltide relative to other compounds, the following table compares its activity with similar agents:

| Compound | Activity Type | Mechanism of Action | EC50 (µM) |

|---|---|---|---|

| Ociltide | Gut Motility Enhancer | CCK receptor agonist | 15 |

| Cinanserin | Serotonin Antagonist | Inhibits serotonin pathways | 124.93 |

| Rotigaptide | Cardiac Arrhythmia Drug | Modulates ion channels | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.